molecular formula C9H12O4 B094758 Aspyrone CAS No. 17398-00-4

Aspyrone

Cat. No. B094758
CAS RN: 17398-00-4
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-HETMPLHPSA-N
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Description

Aspyrone is an antibiotic produced by various Aspergillus moulds . It’s a polyketide fungal metabolite that has been found in Aspergillus and has diverse biological activities . It is active against a panel of 13 fungi when used at a concentration of 20 µg/ml and a panel of 21 bacteria in a disc assay when used at a concentration of 100 µg per disc .


Synthesis Analysis

Aspyrone was elaborated in an optically pure form by a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol .


Molecular Structure Analysis

Aspyrone is a member of the class of 2-pyranones that is 5,6-dihydro-2H-pyran-2-one in which the hydrogens at positions 3, 5S and 6R are replaced by (2S,3S)-3-methyloxiran-2-yl, hydroxy and methyl groups, respectively .


Chemical Reactions Analysis

The enzyme-bound intermediates generated in the first two steps of the chain extension cycle catalysed by the aspyrone polyketide synthase (PKS) are thioesters of acetoacetic acid and ®-3-hydroxybutyric acid .


Physical And Chemical Properties Analysis

Aspyrone has a molecular formula of C9H12O4 and a mass of 184.074 gram per mole . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Cancer Research

Aspyrone has been found to have cytotoxic activity against various human cancer cell lines . For example, new compounds derived from Aspyrone exhibited cytotoxic activity against 10 human cancer cell lines . Some of these compounds selectively inhibited U251 (human glioblastoma cell line), and others were active against A673 (human rhabdomyoma cell line), U87 (human glioblastoma cell line), and Hep3B (human liver cancer cell line) with IC 50 (half maximal inhibitory concentration) values of 2.5–11.3 μM among 26 tested human cancer cell lines .

Antibiotic Research

Aspyrone has been synthesized in an optically pure form for use as a multi-functional dihydropyranone antibiotic . The synthesis involved a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol ate to 2-tosyloxy-aldehyde and the subsequent in situ formation of an epoxide .

Marine Drugs

Aspyrone-related polyketides have been isolated from the Vietnamese marine sediment-derived fungus Aspergillus flocculosus . These compounds, including one known as aspilactonol G, are being studied for their potential applications in the field of marine drugs .

Natural Product Dimerization

Aspyrone has been used in the dimerization of natural products . For example, new compounds known as ochrazepines were obtained from the nucleophilic addition of 2-hydroxycircumdatin C to Aspyrone . These compounds exhibited significant biological activity, highlighting the potential of natural product dimerization as an effective strategy for drug discovery .

Future Directions

Aspyrone has shown nematicidal activity toward Pratylenchus penetrans by 80.8% at a concentration of 300 mg/liter . It’s also proposed to be intermediates for other compounds . These findings suggest potential future directions for the use and study of Aspyrone.

properties

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAULRNMJFUWRP-HETMPLHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169737
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17398-00-4
Record name Aspyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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